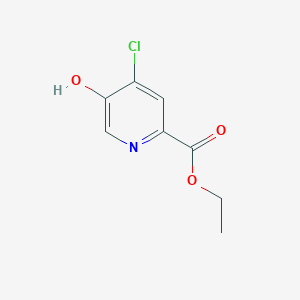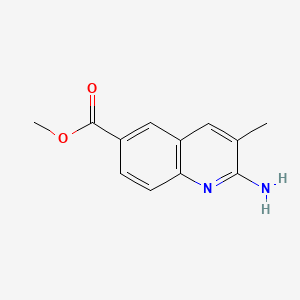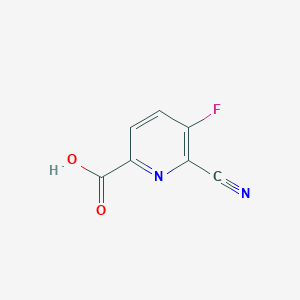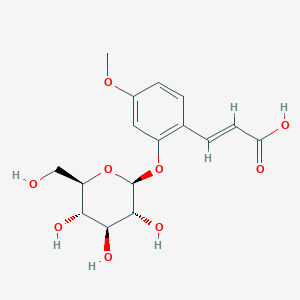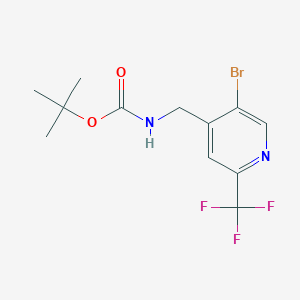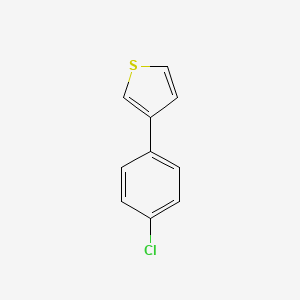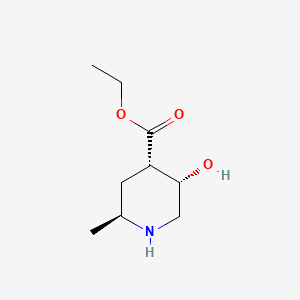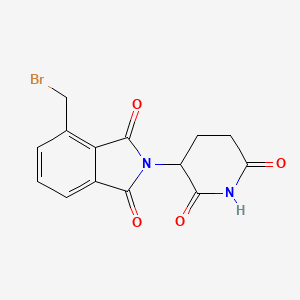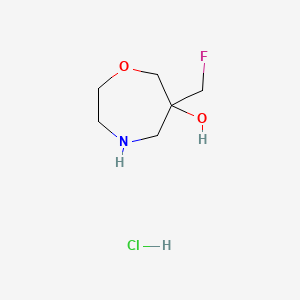
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is a fluorinated organic compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a fluoromethyl group attached to the oxazepane ring, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-1,4-oxazepan-6-ol typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoroiodomethane or fluoromethyl sulfonium ylides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various fluorinated oxazepane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target proteins. The oxazepane ring structure contributes to the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoromethyl Ketones: These compounds share the fluoromethyl group but differ in their core structures and reactivity.
Fluorinated Oxazepanes: Similar in structure but may vary in the position and type of fluorine substitution.
Fluoromethyl Aryl Ethers: These compounds have a different core structure but exhibit similar fluorine-related properties.
Uniqueness
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is unique due to its specific combination of the oxazepane ring and the fluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H13ClFNO2 |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
6-(fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-5H2;1H |
Clé InChI |
SERLMWWCUCIIBF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(CN1)(CF)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


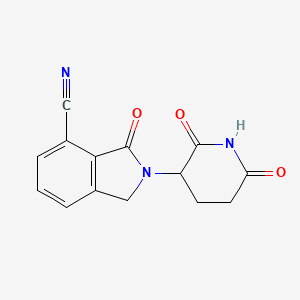
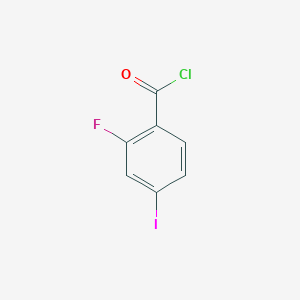
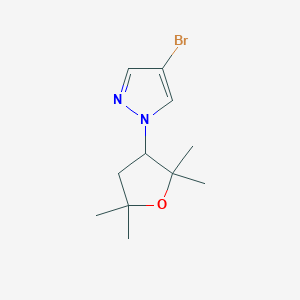
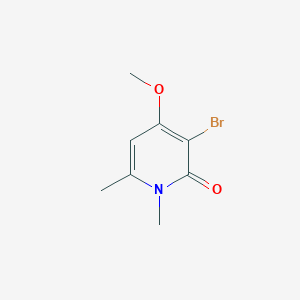
![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
